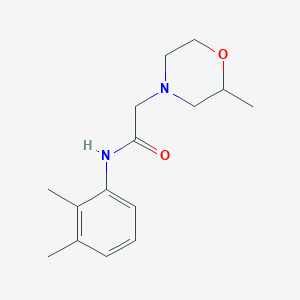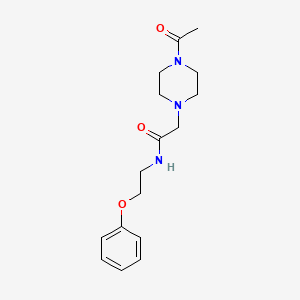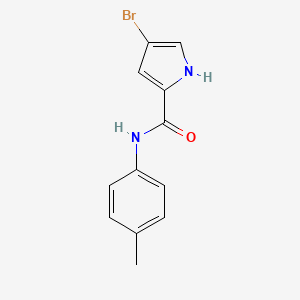
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood. However, it has been found to interact with various molecular targets such as ion channels, enzymes, and receptors. This compound has been found to modulate the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In neuroscience, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. In oncology, this compound has been found to induce apoptosis and inhibit tumor growth. In immunology, this compound has been found to reduce inflammation and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity towards its molecular targets. This makes it an ideal candidate for studying the specific mechanisms of action of various molecular targets. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One of the directions is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential therapeutic applications in other fields such as cardiology and gastroenterology. Furthermore, the study of its pharmacokinetics and pharmacodynamics can provide valuable insights into its potential clinical applications. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent purification steps. The final product is obtained as a white solid.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been found to exhibit anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer. In immunology, this compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-8-6-13(7-9-15)16-5-3-11-20(16)17(21)19-14-4-2-10-18-12-14/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMEFJOINGKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)
![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)